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molecular formula C10H17NO3 B8625735 5-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 62401-07-4

5-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one

Cat. No. B8625735
M. Wt: 199.25 g/mol
InChI Key: UMQNWSCNPUJUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05229402

Procedure details

A 5 g quantity of 5-hydroxymethyl-2-pyrrolidinone [Journal of Organic Chemistry, 45, 816 (1980)] was dissolved in 10 ml of dihydropyran, 0.1 ml of concentrated hydrochloric acid was added to the solution, and the mixture was stirred at room temperature for 4 hours. Excessive dihydropyran was distilled off in a vacuum, and the residue was subjected to silica gel column chromatography to obtain an eluate of benzene/ethyl acetate=9/1, which gave 7.9 g of 5-(2-tetrahydropyranoxy)methyl-2-pyrrolidinone (yield 90%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[NH:7][C:6](=[O:8])[CH2:5][CH2:4]1.Cl.[O:10]1[CH:15]=[CH:14][CH2:13][CH2:12][CH2:11]1>>[O:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]1[O:1][CH2:2][CH:3]1[NH:7][C:6](=[O:8])[CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1CCC(N1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC=C1
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Excessive dihydropyran was distilled off in a vacuum
CUSTOM
Type
CUSTOM
Details
to obtain an eluate of benzene/ethyl acetate=9/1, which

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1C(CCCC1)OCC1CCC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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